(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
CAS No.:
Cat. No.: VC15811299
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile |
| Standard InChI | InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13-,14-/m1/s1 |
| Standard InChI Key | DMTKPZZTUOSAFQ-MGPQQGTHSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)C#N |
| Canonical SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)C#N |
Introduction
(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile is a complex organic compound belonging to the azabicyclo family. It features a unique bicyclic structure with a nitrogen atom integrated into the framework, which is significant in medicinal chemistry due to its potential biological activity. The compound includes a benzyl group and a carbonitrile functional group, contributing to its reactivity and potential applications in pharmaceuticals.
Synthesis and Purification
The synthesis of (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves multi-step organic reactions, including cyclization and functional group transformations. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are used for the purification of intermediates and final products.
Biological Activities and Potential Applications
Research indicates that compounds within the azabicyclo family exhibit notable biological activities, particularly as potential therapeutic agents. (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has been studied for its interactions with neurotransmitter systems and may possess analgesic or anti-inflammatory properties. Its structural similarity to known pharmacophores suggests potential efficacy in treating neurological disorders.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | Not specified | Carbonitrile group, potential analgesic/anti-inflammatory properties |
| 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile | Not specified | Contains bromine; potential for enhanced reactivity |
| 3-benzyl-3-azabicyclo[2.2.1]heptane | Not specified | Lacks carbonitrile; different biological profile |
| (1R,4S)-rel-tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane | Not specified | Hydroxyl group present; alters solubility and activity |
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